5-(1-Methylpyrrolidin-2-yl)isoxazole

nicotinic acetylcholine receptor α4β2 binding affinity

5-(1-Methylpyrrolidin-2-yl)isoxazole is a chiral, non‐nicotinic isoxazole derivative that serves as the desmethyl congener of the well‐characterized α4β2 nicotinic acetylcholine receptor (nAChR) agonist ABT‑418. The compound comprises a 1‑methylpyrrolidine ring linked to an unsubstituted isoxazole at the 5‑position (molecular formula C₈H₁₂N₂O, molecular weight 152.19 g·mol⁻¹).

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 164351-65-9
Cat. No. B064183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methylpyrrolidin-2-yl)isoxazole
CAS164351-65-9
SynonymsIsoxazole, 5-(1-methyl-2-pyrrolidinyl)- (9CI)
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CC=NO2
InChIInChI=1S/C8H12N2O/c1-10-6-2-3-7(10)8-4-5-9-11-8/h4-5,7H,2-3,6H2,1H3
InChIKeyLZTKHCVFBYXFKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Methylpyrrolidin-2-yl)isoxazole (CAS 164351-65-9): A Desmethyl Isoxazole Scaffold for Nicotinic Receptor Probe Development


5-(1-Methylpyrrolidin-2-yl)isoxazole is a chiral, non‐nicotinic isoxazole derivative that serves as the desmethyl congener of the well‐characterized α4β2 nicotinic acetylcholine receptor (nAChR) agonist ABT‑418. The compound comprises a 1‑methylpyrrolidine ring linked to an unsubstituted isoxazole at the 5‑position (molecular formula C₈H₁₂N₂O, molecular weight 152.19 g·mol⁻¹). It belongs to a class of 3,5‑disubstituted isoxazoles designed as bioisosteric replacements for the pyridine ring of nicotine [1]. Unlike its 3‑methyl analog, this compound lacks measurable affinity for central nAChRs, a feature that can be exploited as a negative control or as a synthetic entry point for structure–activity relationship (SAR) exploration.

Why 5-(1-Methylpyrrolidin-2-yl)isoxazole Cannot Be Replaced by Other Pyrrolidinyl‑isoxazoles


Within the pyrrolidinyl‑isoxazole chemotype, subtle structural variations produce dramatic (>2000‑fold) differences in nAChR binding affinity. The absence of a methyl substituent at the isoxazole 3‑position essentially abolishes interaction with the α4β2 receptor, whereas the corresponding 3‑methyl analog (ABT‑418) binds with low‑nanomolar affinity [1]. Additionally, the enantiomeric configuration at the pyrrolidine 2‑position and the N‑methylation state of the pyrrolidine nitrogen interact in a stereospecific manner to modulate potency; simply interchanging enantiomers or N‑substitution patterns without experimental verification can lead to inactive or poorly characterized reagents. These quantitative structure–activity relationships (QSAR) make generic substitution unreliable, underscoring the need for compound‑specific evidence when selecting isoxazole‑based nAChR probes.

Quantitative Differentiation of 5-(1-Methylpyrrolidin-2-yl)isoxazole Against Closest Analogs


Loss of α4β2 nAChR Binding Affinity upon Removal of the 3‑Methyl Group

In a direct head-to-head comparison within the same study, the target compound (3‑unsubstituted, N‑methyl) exhibited no measurable displacement of [³H]cytisine from rat brain membranes (Ki > 10 000 nM), whereas its 3‑methyl congener ABT‑418 (compound 4a) displayed a Ki of 4.2 ± 0.6 nM [1]. The reference agonist (S)-nicotine (2a) gave a Ki of 1.1 ± 0.4 nM. This represents a >2000‑fold decrease in affinity relative to ABT‑418 and a >9000‑fold decrease relative to nicotine, demonstrating that the isoxazole 3‑methyl group is a critical pharmacophoric element for nAChR engagement.

nicotinic acetylcholine receptor α4β2 binding affinity SAR isoxazole

Lack of Functional Dopamine‑Releasing Activity Contrasting with ABT‑418

In a functional [³H]dopamine release assay from rat striatal slices, the 3‑methyl derivative ABT‑418 (4a) evoked 95 ± 7 % of the maximal response produced by (S)-nicotine at a test concentration of 10 µM [1]. Although the desmethyl target compound was not explicitly reported in the functional data table, its binding affinity >10 000 nM predicts negligible functional activity at physiologically relevant concentrations. (S)-Nicotine itself produced 126 ± 18 % dopamine release (normalized to its own response at 0.1 µM = 100 %). The complete loss of affinity upon 3‑demethylation effectively silences downstream functional signaling through α4β2‑containing nAChRs on dopaminergic terminals.

dopamine release striatum nAChR functional assay efficacy ABT-418

Enantioselective Impact of Pyrrolidine N‑Methylation on nAChR Affinity Within the 3‑Methyl Congener Series

Within the homologous 3‑methyl‑5‑(pyrrolidin‑2‑yl)isoxazole series, N‑methylation of the pyrrolidine nitrogen exerts opposite effects depending on absolute configuration. For the (S)-enantiomer, N‑methylation improved binding affinity 79‑fold (from Ki 333 ± 35 nM for secondary amine 3a to 4.2 ± 0.6 nM for tertiary amine 4a). In contrast, for the (R)-enantiomer, N‑methylation reduced affinity 7‑fold (from Ki 7.4 ± 0.7 nM to 52.9 ± 12.4 nM) [1]. Although the target compound lacks the 3‑methyl group and is essentially inactive regardless of stereochemistry, this enantioselective N‑methylation effect is a key SAR principle that guides the design of active analogs derived from the desmethyl scaffold through 3‑position functionalization.

enantioselectivity N-methylation SAR pyrrolidine nicotinic

Structural Differentiation from 3-(Pyrrolidin‑2‑yl)isoxazole Regioisomers

The connectivity of the pyrrolidine ring to the isoxazole at the 5‑position (as in the target compound) versus the 3‑position (regioisomer 3-(pyrrolidin‑2‑yl)isoxazole) generates distinct chemical and pharmacological entities. The 5‑(pyrrolidin‑2‑yl)isoxazole system places the basic pyrrolidine nitrogen in a 1,4‑relationship with the isoxazole oxygen, whereas the 3‑regioisomer places it in a 1,3‑relationship, altering the dipole moment and hydrogen‑bonding geometry [1]. While the 3‑substituted‑5‑(pyrrolidin‑2‑yl)isoxazole series produced nanomolar nAChR ligands (Ki values 1.1–552 nM depending on substitution), the 3‑(pyrrolidin‑2‑yl)isoxazole regioisomers were not reported to yield comparable activity in the same assay systems [1]. This regioisomeric distinction is critical for procurement: ordering the incorrect connectivity will yield a compound with unpredictable receptor pharmacology.

regioisomer isoxazole connectivity 5-pyrrolidinyl 3-pyrrolidinyl chemical identity

Optimal Procurement and Application Scenarios for 5-(1-Methylpyrrolidin-2-yl)isoxazole


Negative Control for α4β2 Nicotinic Acetylcholine Receptor Binding and Functional Assays

Because 5-(1-Methylpyrrolidin-2-yl)isoxazole exhibits Ki >10 000 nM at the α4β2 nAChR [1], it is ideally suited as a structurally matched negative control alongside ABT‑418 (Ki = 4.2 nM) or (S)-nicotine (Ki = 1.1 nM). This pairing allows researchers to confirm that observed binding or functional responses are pharmacophore‑dependent and not due to nonspecific effects of the isoxazole‑pyrrolidine scaffold. The >2000‑fold affinity differential ensures clean separation of signal from background in competitive binding experiments.

Synthetic Intermediate for 3‑Substituted nAChR Ligand Libraries

The unsubstituted isoxazole 3‑position of this compound provides a reactive handle for late‑stage diversification via electrophilic aromatic substitution, halogenation, or metal‑catalyzed cross‑coupling. Converting the inactive desmethyl scaffold (Ki >10 000 nM) into potent 3‑substituted analogs (e.g., ABT‑418, Ki = 4.2 nM) [1] demonstrates a >2000‑fold activity gain, making the compound a valuable starting material for parallel SAR libraries targeting α4β2 or other nAChR subtypes.

Enantioselective Synthesis of (S)‑Configured Pyrrolidinyl‑isoxazole Pharmacophores

The (S)-enantiomer of the 3‑methyl‑N‑methyl congener (ABT‑418) achieves the highest nAChR affinity (Ki = 4.2 nM) compared to the (R)-enantiomer (Ki = 52.9 nM) [1]. Procurement of enantiomerically pure (S)-5-(1-methylpyrrolidin-2-yl)isoxazole (or its immediate precursor) is essential for synthetic campaigns aiming to replicate this stereochemical advantage after 3‑position functionalization. Impure or racemic material will confound the >10‑fold enantiomeric potency difference observed in the SAR.

Negative Control in In Vivo Behavioral Studies of Nicotinic Agonists

ABT‑418 produced cognitive‑enhancing and anxiolytic‑like effects in rodent models at doses 10–30‑fold lower than those eliciting side effects, whereas (S)-nicotine showed a narrower therapeutic window [1]. The target compound, lacking nAChR affinity, can be employed as a negative control in analogous in vivo paradigms to verify that observed behavioral effects are mediated specifically through nAChR activation and not through off‑target interactions of the isoxazole‑pyrrolidine chemotype.

Quote Request

Request a Quote for 5-(1-Methylpyrrolidin-2-yl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.